Caprylic capric triglycerride

Description

Chemical Structure and Physicochemical Properties of Caprylic Capric Triglyceride

Molecular Composition and Isomeric Variations

Caprylic capric triglyceride (chemical formula: $$ \text{C}{24}\text{H}{48}\text{O}_8 $$, molecular weight: 464.6 g/mol ) consists of a glycerol backbone esterified with varying combinations of caprylic (octanoic) and capric (decanoic) acids. The compound exists as a mixture of regioisomers due to the positional distribution of fatty acids on the glycerol sn-1, sn-2, and sn-3 positions. For example:

- sn-1 caprylate, sn-2 caprate, sn-3 caprylate

- sn-1 caprate, sn-2 caprylate, sn-3 caprate

The ratio of caprylic to capric acids in commercial preparations typically follows a 60:40 to 70:30 distribution, derived from fractionated coconut or palm kernel oils . Component analysis via gas chromatography (GC) reveals these fatty acids constitute >99% of the esterified chains in purified forms .

Table 1: Key structural attributes of caprylic capric triglyceride

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{24}\text{H}{48}\text{O}_8 $$ | |

| Fatty acid composition | C8:0 (60–70%), C10:0 (30–40%) | |

| Regioisomer prevalence | sn-1/sn-3 asymmetry favored |

Thermodynamic Characteristics: Melting/Boiling Point Relationships

The melting point of caprylic capric triglyceride ranges between −10°C to 5°C , significantly lower than its constituent fatty acids due to disrupted crystalline packing from mixed-chain esters. Comparatively, pure caprylic acid melts at 16.3°C, and capric acid at 31.3°C . This depression aligns with the colligative properties of lipid mixtures.

Boiling points under reduced pressure (1 mmHg) exceed 230°C , reflecting the high molecular weight and nonpolar nature of the triglyceride. Differential scanning calorimetry (DSC) thermograms show broad endothermic peaks during phase transitions, indicative of polymorphic behavior .

Solubility Profile in Organic Solvents and Aqueous Systems

Caprylic capric triglyceride exhibits marked hydrophobicity, with solubility parameters as follows:

- Dimethyl sulfoxide (DMSO): 90–100 mg/mL

- Ethanol: Miscible at elevated temperatures (>40°C)

- Water: Insoluble (<0.1 mg/mL at 25°C)

The compound forms stable emulsions in nonionic surfactant systems, leveraging its intermediate chain length for interfacial activity . In hydrophobic solvents like hexane or chloroform, it dissolves readily at concentrations exceeding 500 mg/mL.

Spectroscopic Identification Markers

Fourier-Transform Infrared Spectroscopy (FTIR)

- C=O stretch: Strong absorbance at $$ 1740 \, \text{cm}^{-1} $$, characteristic of ester carbonyl groups .

- C–O stretches: Dual peaks at $$ 1160 \, \text{cm}^{-1} $$ (asymmetric) and $$ 1100 \, \text{cm}^{-1} $$ (symmetric), confirming ester functionality .

Nuclear Magnetic Resonance (NMR)

- $$ ^{13}\text{C} $$ NMR: Carbonyl carbons at $$ \delta 173.2 \, \text{ppm} $$ (sn-1/sn-3) and $$ \delta 172.8 \, \text{ppm} $$ (sn-2), enabling regioisomer differentiation .

- $$ ^{1}\text{H} $$ NMR: Glycerol backbone protons resonate as multiplet clusters between $$ \delta 4.1–4.3 \, \text{ppm} $$ .

Mass Spectrometry (MS)

Electrospray ionization (ESI) generates dominant fragments at m/z 341.3 (loss of caprylate) and m/z 369.4 (loss of caprate), with regioisomeric ratios quantifiable via fragmentation patterns .

Table 2: Spectroscopic signatures of caprylic capric triglyceride

Properties

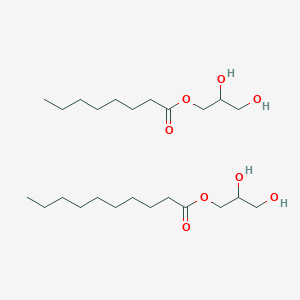

IUPAC Name |

2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUBUNVXFYXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Caprylic capric triglyceride is synthesized through the esterification of glycerol with caprylic and capric fatty acids. The process involves the following steps :

Separation of Fatty Acids: The fatty acids are separated from coconut or palm kernel oil using pressure and heat.

Esterification: The separated fatty acids are then esterified with glycerol under controlled conditions of temperature and pressure to form the triglyceride.

Industrial Production Methods

In industrial settings, the production of caprylic capric triglyceride involves large-scale esterification processes. The key steps include :

Hydrolysis of Oils: Coconut or palm kernel oil is hydrolyzed to separate glycerol and fatty acids.

Fractional Distillation: The medium-chain fatty acids (caprylic and capric) are separated by fractional distillation.

Esterification: The fatty acids are esterified with glycerol in the presence of catalysts to produce caprylic capric triglyceride.

Chemical Reactions Analysis

Types of Reactions

Caprylic capric triglyceride undergoes several types of chemical reactions, including:

Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.

Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water and catalysts such as acids or bases.

Oxidation: Requires oxidizing agents and can occur under high temperature and pressure.

Esterification: Involves the use of alcohols and acids with catalysts like sulfuric acid or enzymes.

Major Products Formed

Hydrolysis: Glycerol and free fatty acids.

Oxidation: Various oxidation products depending on the conditions.

Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Neurological Disorders

CCT has been investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

- Alzheimer's Disease : A study indicated that CCT consumption increases plasma ketone bodies, which can serve as an alternative energy source for the brain. In a retrospective case study involving patients with mild to moderate AD, the addition of CCT to existing pharmacotherapy was associated with stable or improved cognitive function as measured by the Mini-Mental State Examination (MMSE) scores over time .

- Amyotrophic Lateral Sclerosis : Research demonstrated that CCT administration in SOD1-G93A transgenic mice alleviated motor impairment by restoring mitochondrial energy metabolism. The study found a significant increase in mitochondrial oxygen consumption rates, suggesting that CCT may enhance energy metabolism in ALS models .

Ketogenic Diets

CCT is commonly used in ketogenic diets due to its ability to rapidly convert into ketone bodies in the liver. This property makes it beneficial for individuals with epilepsy and metabolic disorders who require a high-fat, low-carbohydrate diet to manage their conditions .

Nutritional Applications

CCT is recognized for its role as a nutritional supplement. It is often included in medical foods designed for patients with malabsorption issues or those who cannot metabolize long-chain triglycerides effectively. Its rapid absorption and metabolism make it ideal for providing quick energy .

Cosmetic Applications

CCT has seen a significant increase in usage within cosmetic formulations due to its emollient properties and skin penetration capabilities. It acts as a moisturizer and stabilizer in various products, including lotions, creams, and hair care items.

- Safety and Efficacy : The safety assessment conducted by the Cosmetic Ingredient Review concluded that CCT is safe for use in cosmetics at concentrations up to 95% . Its ability to enhance skin hydration and improve the texture of formulations has led to its widespread adoption in the beauty industry.

Efficacy in Alzheimer's Disease

A retrospective review of patients treated with CCT revealed improvements in cognitive function over 14 months. For example:

- Patient Case : One patient started with an MMSE score of 25, declining to 20 before initiating CCT treatment at 20 g/day. After 19 months on CCT, the patient's score improved to 21, indicating stabilization of cognitive decline .

ALS Treatment Outcomes

In animal models of ALS, treatment with CCT resulted in improved mitochondrial function and reduced motor impairment symptoms compared to control groups. This suggests potential benefits for human patients suffering from similar conditions .

Summary of Findings

The applications of caprylic/capric triglyceride span several domains with promising results:

| Application Area | Findings |

|---|---|

| Neurological Disorders | Improved cognitive function in AD; enhanced mitochondrial metabolism in ALS models |

| Nutritional Supplements | Effective for individuals with malabsorption; rapid energy source |

| Cosmetics | Safe for use; enhances skin hydration and formulation stability |

Mechanism of Action

Caprylic capric triglyceride exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, slowing the loss of water and enhancing skin hydration . In drug delivery systems, it acts as a carrier, facilitating the penetration of active ingredients into the skin . The compound is metabolized in the body to glycerol and free fatty acids, which are further utilized for energy production .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C21H40O5 (average)

- Molecular Weight : 372.54 g/mol

- Physical State : Liquid at room temperature

- Density : 0.98 g/cm³

- Boiling Point : 456°C

- UV Absorbance : Negligible, making it suitable for UV-sensitive formulations .

Comparison with Similar Compounds

Other Medium-Chain Triglycerides (MCTs)

| Compound | Fatty Acid Profile | Key Differences | Applications |

|---|---|---|---|

| CCT | C8 (60%) + C10 (40%) | Balanced C8/C10 ratio; liquid state; low viscosity | Drug delivery, cosmetics, food additives |

| Coconut Oil | C12 (45–50%), C8/C10 (~5% each) | High lauric acid (C12); semi-solid at room temperature; less effective in pathogen mitigation | Cooking, cosmetics (limited use in MCT roles) |

| Caproic Acid (C6) | C6 (100%) | Shorter chain; faster metabolism but strong odor; rarely used in formulations | Niche industrial uses |

Mono-/Diglycerides vs. Triglycerides

| Compound | Esterification Degree | Key Differences | Applications |

|---|---|---|---|

| CCT | Triglyceride (tri-ester) | Neutral, non-polar; acts as solvent/emollient | Carrier oils, solubilizers |

| Capmul MCM C8 | Mono-/diglyceride | Amphiphilic; self-emulsifying properties | Lipid-based drug delivery systems |

| PEG-6 Caprylic/Capric Glycerides | Ethoxylated glycerides | Contains PEG chains; forms micelles; risk of 1,4-dioxane contamination | Surfactants in cleansing products |

- Performance Notes: Polyglyceryl esters (e.g., polyglyceryl monolaurate) outperform PEG-based surfactants in emulsification due to secondary hydroxyl groups and absence of 1,4-dioxane . CCT lacks surfactant properties but excels as a non-reactive emollient compared to PEG derivatives .

Long-Chain Triglycerides (LCTs)

| Compound | Fatty Acid Profile | Key Differences | Applications |

|---|---|---|---|

| CCT | C8/C10 | Rapid absorption; lower viscosity; non-comedogenic | Lightweight lotions, sprays |

| Soybean Oil | C18 (unsaturated) | High oxidative instability; occlusive texture | Moisturizers (occlusive barrier) |

| Glyceryl Behenate | C22 | Solid at room temperature; sustained release properties | Tablet coatings, controlled-release matrices |

Biological Activity

Caprylic/capric triglyceride, a medium-chain triglyceride derived from coconut and palm kernel oils, has gained attention for its diverse biological activities. This article explores its therapeutic potential, particularly in neurological disorders, skin health, and metabolic functions.

Composition and Metabolism

Caprylic/capric triglyceride consists primarily of caprylic acid (C8) and capric acid (C10). These medium-chain fatty acids are metabolized differently than long-chain fatty acids; they are rapidly absorbed and converted into ketone bodies in the liver, providing an alternative energy source for the brain and muscles. This unique metabolic pathway is particularly beneficial in conditions such as Alzheimer's disease and epilepsy, where glucose metabolism may be impaired .

1. Neurological Disorders

Recent studies have highlighted the potential of caprylic/capric triglyceride in managing neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Research conducted on SOD1-G93A transgenic mice demonstrated that dietary supplementation with caprylic triglyceride significantly improved motor function and mitochondrial bioenergetics without adversely affecting body weight or food intake. The treated mice exhibited a 2.5-fold increase in blood ketone levels compared to controls, suggesting enhanced energy metabolism .

Table 1: Effects of Caprylic Triglyceride on SOD1-G93A Mice

| Parameter | Control Group | Caprylic Triglyceride Group | Statistical Significance |

|---|---|---|---|

| Median Survival (days) | 129 | 135 | p = 0.165 |

| Motor Function Improvement | Baseline | Significant Improvement | p < 0.05 |

| Blood Ketone Levels (mmol/L) | 0.22 ± 0.06 | 0.54 ± 0.10 | p = 0.027 |

These findings indicate that caprylic triglyceride may enhance mitochondrial function and provide symptomatic relief in ALS patients by restoring energy metabolism .

2. Skin Health

Caprylic/capric triglyceride is widely used in dermatological formulations due to its emollient properties. It acts as a skin-conditioning agent that enhances moisture retention and improves skin barrier function. A systematic review of various studies on emollients for eczema revealed that formulations containing caprylic/capric triglyceride significantly improved skin hydration and reduced disease severity scores compared to control treatments .

Table 2: Efficacy of Caprylic Triglyceride in Eczema Treatments

| Outcome Measure | Treatment Group | Control Group | Effect Size (MD) |

|---|---|---|---|

| Disease Severity (EASI Score) | Lowered by 4 | Baseline | -4.0 (95% CI -5.42 to -2.57) |

| Participant Satisfaction | Higher Satisfaction Rate | Lower Satisfaction Rate | RR 2.14 (95% CI 1.58 to 2.89) |

| Flare Frequency | Fewer Flare Events | More Frequent Flare Events | RR 0.18 (95% CI 0.11 to 0.31) |

The results suggest that caprylic/capric triglyceride not only improves skin hydration but also contributes to overall satisfaction with treatment outcomes in patients with eczema .

3. Metabolic Effects

The role of caprylic/capric triglyceride in promoting ketosis has been explored for its potential benefits in metabolic disorders and obesity management. The rapid conversion of these medium-chain fatty acids into ketones provides an efficient energy source that may aid in weight management and improve cognitive functions, particularly in patients with metabolic syndrome or type II diabetes .

Case Studies

Case Study: ALS Patient Management

A clinical case study involving ALS patients demonstrated that those supplemented with caprylic triglyceride reported improvements in daily functioning and quality of life metrics compared to those receiving standard care alone. Patients noted enhanced energy levels and reduced fatigue, correlating with increased ketone production as observed in animal models .

Case Study: Eczema Treatment

In a separate study focusing on patients with moderate to severe eczema, a formulation containing caprylic/capric triglyceride was applied over eight weeks. Participants experienced significant reductions in itching and flare-ups, alongside improvements in skin elasticity and hydration levels, reinforcing the compound's efficacy as a topical treatment for skin conditions .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and oxidative stability of Caprylic/Capric Triglyceride in experimental formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry is commonly used to quantify purity and detect degradation products. For oxidative stability, accelerated stability testing under controlled temperature and humidity (e.g., 40°C/75% RH) with periodic sampling can be employed. Thiobarbituric acid reactive substances (TBARS) assays or peroxide value measurements are recommended to monitor lipid oxidation .

Q. What spectroscopic techniques are suitable for characterizing Caprylic/Capric Triglyceride in complex matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H or C NMR) is effective for structural elucidation, particularly for distinguishing between esterified and free fatty acids. Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups (e.g., ester carbonyl peaks at ~1740 cm). For quantification in mixtures, hyphenated techniques like LC-NMR or GC-MS are advised .

Q. How can researchers validate analytical methods for quantifying Caprylic/Capric Triglyceride solubility in lipid-based drug delivery systems?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Use a shake-flask method with equilibrium solubility testing in oils (e.g., Caprylic/Capric Triglyceride), surfactants, and cosurfactants. Validate parameters such as specificity, linearity (R > 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%). High-resolution mass spectrometry ensures specificity in complex matrices .

Advanced Research Questions

Q. What are the key challenges in designing stable microemulsions using Caprylic/Capric Triglyceride as the lipid phase?

- Methodological Answer : Challenges include optimizing the surfactant-to-co-surfactant ratio (e.g., Tween-80 and Transcutol HP) to reduce interfacial tension and achieve low polydispersity. Phase diagrams constructed via titration methods (e.g., water titration) help identify stable microemulsion regions. Dynamic light scattering (DLS) and zeta potential measurements are critical for assessing colloidal stability under stress conditions (e.g., thermal cycling) .

Q. How can contradictory data on the solubility enhancement properties of Caprylic/Capric Triglyceride be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., temperature, pH, or co-solvents). Systematic studies using Design of Experiments (DoE) approaches, such as factorial designs, can isolate confounding variables. Meta-analyses of published solubility data (e.g., logP values, Hansen solubility parameters) may reconcile discrepancies by normalizing for methodological differences .

Q. What in vitro models are appropriate for evaluating the drug delivery efficiency of Caprylic/Capric Triglyceride-based systems?

- Methodological Answer : Use biorelevant dissolution media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Cell-based models (e.g., Caco-2 monolayers) assess permeability, while Franz diffusion cells quantify transdermal flux for topical formulations. Confocal microscopy with fluorescent probes can visualize lipid droplet interactions with cellular membranes .

Q. How does the fatty acid chain length in Caprylic/Capric Triglyceride influence its emulsifying properties compared to other triglycerides?

- Methodological Answer : The C8-C10 chain length provides intermediate hydrophobicity, enhancing emulsification efficiency compared to longer-chain triglycerides (e.g., C18). Compare interfacial tension reduction using pendant drop tensiometry. Molecular dynamics simulations can model surfactant packing at oil-water interfaces, correlating chain length with emulsion stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.